molecular formula C23H30N2O5 B14863951 Crassanine

Crassanine

Cat. No.: B14863951
M. Wt: 414.5 g/mol
InChI Key: WSANFVMOMGTHSN-LBHSHRESSA-N
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Description

Crassanine (CAS: 16790-92-4) is a bioactive indole alkaloid classified under the Ervatamia alkaloid family. It was first isolated in 1968 from Tabernaemontana crassa (syn. Ervatamia crassa), a plant traditionally used in Guinea and Zaire (now the Democratic Republic of the Congo) for treating skin lesions . Structurally, this compound features a cyclohepta[b]indole core fused with a piperidine ring, a hallmark of Ervatamia alkaloids. Its molecular formula is C₂₃H₃₀N₂O₅ (molecular weight: 414.51 g/mol), and commercial preparations typically report purity ≥97% .

Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

methyl (1'R,3S,7'R,8'S,9'S)-9'-ethyl-5,6-dimethoxy-2-oxospiro[1H-indole-3,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate

InChI

InChI=1S/C23H30N2O5/c1-5-14-8-13-11-23(21(27)30-4)19(14)25(12-13)7-6-22(23)15-9-17(28-2)18(29-3)10-16(15)24-20(22)26/h9-10,13-14,19H,5-8,11-12H2,1-4H3,(H,24,26)/t13-,14+,19+,22-,23-/m1/s1

InChI Key

WSANFVMOMGTHSN-LBHSHRESSA-N

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CC[C@]34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Crassanine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, potassium permanganate, and diethyl malonate . The major products formed from these reactions often involve modifications to the spirocyclic structure, leading to the formation of indoline derivatives .

Scientific Research Applications

Crassanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Crassanine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Structural and Source Comparison

Compound Source Year Isolated Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Tabernaemontana crassa 1968 C₂₃H₃₀N₂O₅ 414.51 Cyclohepta[b]indole + piperidine ring
Akuammicine Picralima nitida 1927 C₂₂H₂₈N₂O₄ 384.47 Similar indole core; lacks methoxy group
Ervatami Ervatamia spp. Not specified C₂₄H₃₂N₂O₆ 444.53 Additional hydroxyl and methyl groups

Notes:

  • Akuammicine, isolated earlier than this compound, has a simpler structure with fewer oxygen-containing groups, which may explain its divergent pharmacological profile .
  • Ervatami’s structural complexity (additional hydroxyl and methyl groups) correlates with enhanced solubility and altered receptor binding compared to this compound .

Pharmacological and Traditional Uses

  • This compound : Primarily used in African traditional medicine for skin lesion treatment. Preliminary studies suggest antimicrobial and anti-inflammatory properties .
  • Akuammicine : Historically employed for gout and gastrointestinal parasite infections. Modern research highlights its antimalarial and analgesic effects, likely due to interactions with opioid receptors .

Analytical Challenges in Differentiation

  • Spectroscopic Techniques : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are critical for distinguishing this compound from analogs. For instance, this compound’s methoxy group produces distinct NMR signals compared to Akuammicine’s simpler structure .
  • Purity Considerations : Commercial this compound is typically ≥97% pure, while analogs like Pelirine (≥98%) and Withaphysalin A (>95%) show variability, impacting reproducibility in pharmacological studies .
  • Extraction Challenges: As noted in chemical analysis guidelines, incomplete extraction or degradation during isolation can lead to misidentification, especially for structurally similar alkaloids .

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